2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(4-phenoxybutyl)-1H-benzimidazole
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Overview
Description
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(4-phenoxybutyl)-1H-benzimidazole is a complex organic compound with a benzimidazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(4-phenoxybutyl)-1H-benzimidazole typically involves a multi-step processCommon reagents used in these reactions include chlorinating agents, phenol derivatives, and base catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(4-phenoxybutyl)-1H-benzimidazole undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction reactions may result in the removal of specific functional groups .
Scientific Research Applications
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(4-phenoxybutyl)-1H-benzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(4-phenoxybutyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)ethylamine: Shares the 4-chlorophenyl group but differs in the overall structure and functional groups.
2-(2-Chlorophenyl)benzimidazole: Similar benzimidazole core but with a different substitution pattern on the phenyl ring.
Uniqueness
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(4-phenoxybutyl)-1H-benzimidazole is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H23ClN2O |
---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(4-phenoxybutyl)benzimidazole |
InChI |
InChI=1S/C25H23ClN2O/c26-21-15-12-20(13-16-21)14-17-25-27-23-10-4-5-11-24(23)28(25)18-6-7-19-29-22-8-2-1-3-9-22/h1-5,8-17H,6-7,18-19H2/b17-14+ |
InChI Key |
XMUOLMCMDGITSL-SAPNQHFASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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